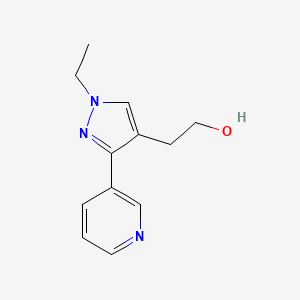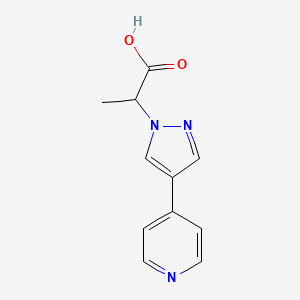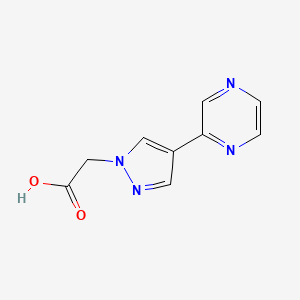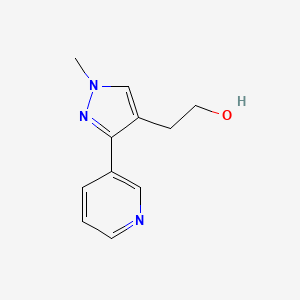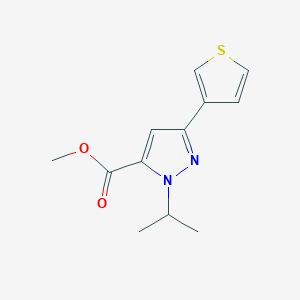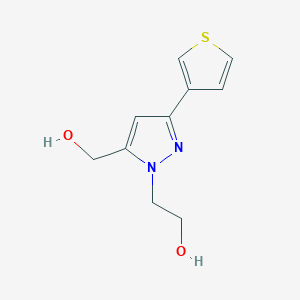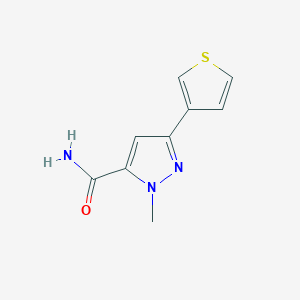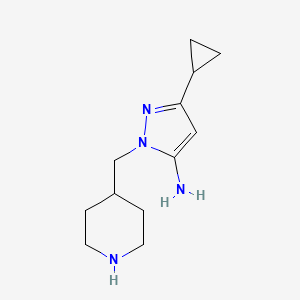
3-Cyclopropyl-1-(Piperidin-4-ylmethyl)-1H-Pyrazol-5-amin
Übersicht
Beschreibung
3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine is an organic compound that has been studied extensively in the field of medicinal chemistry due to its potential applications in the development of new drugs. This compound is synthesized via a variety of methods, including the use of cyclopropylmethylation, piperidin-4-ylmethylation, and pyrazol-5-amination. The compound has been studied for its potential to act as a ligand for various enzymes and receptors, as well as its ability to interact with other compounds in order to produce a variety of different effects.
Wissenschaftliche Forschungsanwendungen
Synthese von bicyclischen [6 + 6]-Systemen
Die Verbindung wird bei der Synthese von bicyclischen [6 + 6]-Systemen wie Pyrimido[4,5-d]pyrimidinen und Pyrimido[5,4-d]pyrimidinen eingesetzt . Diese Systeme sind aufgrund ihrer komplexen Struktur und potenziellen biologischen Anwendungen von Bedeutung.
Reaktivität von Substituenten
Forscher untersuchen die Reaktivität von Substituenten, die mit den Ringkohlenstoff- und Stickstoffatomen der Verbindung verbunden sind . Das Verständnis dieser Reaktionen ist entscheidend für die Entwicklung neuer Syntheserouten und pharmazeutischer Anwendungen.
Biologische Anwendungen in der Medizin
Diese Verbindung wurde im medizinischen Bereich eingesetzt, insbesondere bei der Entwicklung neuer Medikamente . Ihre Struktur ermöglicht die Herstellung neuartiger Verbindungen mit potenziellen therapeutischen Vorteilen.
Antivirale Aktivität
Derivate dieser Verbindung haben sich als vielversprechend als antivirale Mittel erwiesen. Ihre Fähigkeit, die Virusreplikation zu hemmen, macht sie wertvoll für die Entwicklung neuer antiviraler Medikamente .
Entzündungshemmende Eigenschaften
Die entzündungshemmenden Eigenschaften der Derivate dieser Verbindung sind für die Behandlung chronisch-entzündlicher Erkrankungen von Interesse . Die Forschung auf diesem Gebiet könnte zu neuen entzündungshemmenden Medikamenten führen.
Antikrebs-Potenzial
Studien haben gezeigt, dass Derivate dieser Verbindung möglicherweise Antikrebsaktivitäten besitzen . Dies eröffnet Möglichkeiten für den Einsatz in der Krebsbehandlung, entweder allein oder in Kombination mit anderen Chemotherapeutika.
Wirkmechanismus
Target of Action
The primary target of 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine is the Toll-like receptor 4 (TLR4) pathway . TLR4 plays a crucial role in innate immunity by allowing the host to recognize pathogens invading the body .
Mode of Action
The compound interacts with the TLR4 receptor pathway, inhibiting its activity . This interaction results in a decrease in the host’s immune response to pathogens, specifically Mycoplasma pneumoniae .
Biochemical Pathways
The TLR4 pathway is the primary biochemical pathway affected by this compound . The downstream effects of this interaction include a decrease in the immune response to Mycoplasma pneumoniae, potentially reducing the severity of infections caused by this pathogen .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the immune response to Mycoplasma pneumoniae . This could potentially result in a reduction in the severity of infections caused by this pathogen .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine in laboratory experiments include its ability to act as a ligand for various enzymes and receptors, as well as its ability to interact with other compounds in order to produce a variety of different effects. In addition, this compound is relatively easy to synthesize and can be stored for long periods of time without degradation. However, one of the main limitations of using this compound in laboratory experiments is that its mechanism of action
Eigenschaften
IUPAC Name |
5-cyclopropyl-2-(piperidin-4-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c13-12-7-11(10-1-2-10)15-16(12)8-9-3-5-14-6-4-9/h7,9-10,14H,1-6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCJIHQRNJQFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)CC3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



